molecular formula C10H7NO2 B082417 Quinoline-6-carboxylic acid CAS No. 10349-57-2

Quinoline-6-carboxylic acid

Cat. No. B082417
M. Wt: 173.17 g/mol
InChI Key: VXGYRCVTBHVXMZ-UHFFFAOYSA-N
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Patent
US08993612B2

Procedure details

Sulphuric acid (67.5 ml) was added to 4-Aminophenylacetic acid (45 g, 297 mmol), glycerol (61.7 g, 67 mmol), and iodine (1.14 g, 4 mmol) drop-wise at rt. The mixture was heated to 140° C. for 5 h. After that reaction mixture quenched with ice and solid that formed was filtered Solid was dissolved in MeOH and charcoal was added to it and refluxed for 1 h. This mixture was filtered through celite and methanol was removed to obtain the title compound (7 g) as a brown solid.
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13]C(O)=O)=[CH:9][CH:8]=1.O[CH2:18][CH:19]([CH2:21][OH:22])O.II>>[N:6]1[C:7]2[C:12](=[CH:18][C:19]([C:21]([OH:22])=[O:2])=[CH:9][CH:8]=2)[CH:11]=[CH:10][CH:13]=1

Inputs

Step One
Name
Quantity
67.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
45 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
61.7 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
1.14 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that reaction mixture quenched with ice and solid
CUSTOM
Type
CUSTOM
Details
that formed
FILTRATION
Type
FILTRATION
Details
was filtered Solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in MeOH
ADDITION
Type
ADDITION
Details
charcoal was added to it
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This mixture was filtered through celite and methanol
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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